7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that falls under the category of triazolopyrimidines. This compound features a unique structural framework characterized by a triazole ring fused to a pyrimidine ring, alongside a phenoxymethyl group and a dimethoxyphenyl substituent. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
This compound is synthesized from commercially available precursors through various chemical reactions. The synthesis methods are well-documented in the literature, highlighting the compound's relevance in drug development and pharmacological research.
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the class of heterocyclic compounds, specifically within the triazolopyrimidine family. These compounds are known for their potential therapeutic applications, including anti-inflammatory and anticancer activities.
The synthesis of 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves several key steps:
The synthetic routes are generally optimized for yield and purity, employing solvents like dimethylformamide or dimethyl sulfoxide under controlled temperature and pressure conditions. Reaction conditions may also include the use of bases or acids to facilitate specific transformations.
The molecular structure of 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H19N5O3 |
Molecular Weight | 365.39 g/mol |
IUPAC Name | 7-(3,4-dimethoxyphenyl)-2-(phenoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI | InChI=1S/C19H19N5O3/c1-8-14-18(20)16-12-9-10-17(21)15(16)13-22-19(23)24/h9-12H,8H2,(H,N)(H,N)(H,N) |
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or reagents that facilitate the desired transformations. Reaction yields and selectivity are often optimized through experimental design.
The mechanism of action for 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with biological targets such as enzymes or receptors.
Upon administration, this compound may bind to specific molecular targets leading to alterations in their activity. For instance:
Research indicates that compounds within this class exhibit varying degrees of potency against different biological targets based on their structural modifications.
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has notable applications in scientific research:
The unique structural features contribute to its potential efficacy in various therapeutic contexts.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1